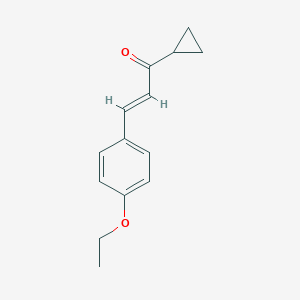
(E)-1-cyclopropyl-3-(4-ethoxyphenyl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-cyclopropyl-3-(4-ethoxyphenyl)prop-2-en-1-one, also known as cyclopropyl chalcone, is a chemical compound with potential applications in scientific research. Chalcones are a class of compounds found in many plants, and have been shown to have a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Cyclopropyl chalcone is of particular interest due to its unique chemical structure, which may confer additional biological activity.
作用机制
The exact mechanism of action of (E)-1-cyclopropyl-3-(4-ethoxyphenyl)prop-2-en-1-one chalcone is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. For example, it has been shown to inhibit the activity of the transcription factor NF-kappaB, which is involved in the regulation of inflammation and immune responses. Additionally, (E)-1-cyclopropyl-3-(4-ethoxyphenyl)prop-2-en-1-one chalcone has been shown to activate the p53 tumor suppressor pathway, which can induce apoptosis in cancer cells.
Biochemical and Physiological Effects
Cyclopropyl chalcone has been shown to have a range of biochemical and physiological effects in vitro and in vivo. For example, it has been shown to inhibit the activity of various enzymes involved in inflammation and oxidative stress, such as cyclooxygenase-2 and inducible nitric oxide synthase. Additionally, (E)-1-cyclopropyl-3-(4-ethoxyphenyl)prop-2-en-1-one chalcone has been shown to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
实验室实验的优点和局限性
Cyclopropyl chalcone has several advantages and limitations for use in lab experiments. One advantage is its relative ease of synthesis, which allows for the production of large quantities of the compound for use in experiments. Additionally, the unique chemical structure of (E)-1-cyclopropyl-3-(4-ethoxyphenyl)prop-2-en-1-one chalcone may confer additional biological activity, making it a potentially useful tool for investigating various biological pathways. However, one limitation of (E)-1-cyclopropyl-3-(4-ethoxyphenyl)prop-2-en-1-one chalcone is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
未来方向
There are several potential future directions for research on (E)-1-cyclopropyl-3-(4-ethoxyphenyl)prop-2-en-1-one chalcone. One area of interest is its potential use as a therapeutic agent for the treatment of various diseases, such as cancer and neurodegenerative disorders. Additionally, further investigation into the compound's mechanism of action may help to elucidate its biological activity and identify potential targets for drug development. Finally, the synthesis of novel derivatives of (E)-1-cyclopropyl-3-(4-ethoxyphenyl)prop-2-en-1-one chalcone may lead to the development of compounds with even greater biological activity and specificity.
合成方法
Cyclopropyl chalcone can be synthesized using a variety of methods, including the Claisen-Schmidt condensation reaction. This involves the reaction of an aldehyde and a ketone in the presence of a base catalyst, resulting in the formation of a beta-hydroxy ketone intermediate. This intermediate can then be dehydrated to form the chalcone product. Other methods of synthesis include the use of metal catalysts and microwave irradiation.
科学研究应用
Cyclopropyl chalcone has been studied for its potential biological activity in a number of areas. For example, it has been shown to have antioxidant activity, which may have implications for the treatment of oxidative stress-related diseases such as Alzheimer's and Parkinson's. Additionally, (E)-1-cyclopropyl-3-(4-ethoxyphenyl)prop-2-en-1-one chalcone has been investigated for its anticancer properties, as it has been shown to induce apoptosis (programmed cell death) in cancer cells.
属性
CAS 编号 |
161152-27-8 |
|---|---|
产品名称 |
(E)-1-cyclopropyl-3-(4-ethoxyphenyl)prop-2-en-1-one |
分子式 |
C14H16O2 |
分子量 |
216.27 g/mol |
IUPAC 名称 |
(E)-1-cyclopropyl-3-(4-ethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C14H16O2/c1-2-16-13-8-3-11(4-9-13)5-10-14(15)12-6-7-12/h3-5,8-10,12H,2,6-7H2,1H3/b10-5+ |
InChI 键 |
WIVIFWGLJWNJOC-BJMVGYQFSA-N |
手性 SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)C2CC2 |
SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)C2CC2 |
规范 SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)C2CC2 |
同义词 |
2-Propen-1-one,1-cyclopropyl-3-(4-ethoxyphenyl)-,(E)-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



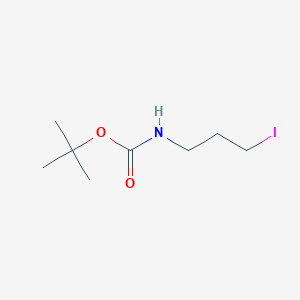




![Ethyl 6-methyl-5-nitrobenzo[B]thiophene-2-carboxylate](/img/structure/B66464.png)

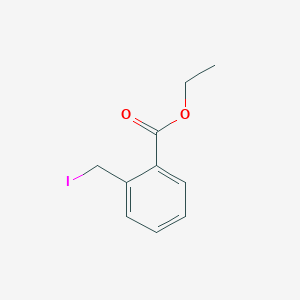
![N-[1-(6-tert-butyl-1,1-dimethyl-2,3-dihydroinden-4-yl)ethylidene]hydroxylamine](/img/structure/B66476.png)
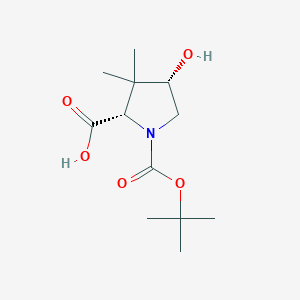
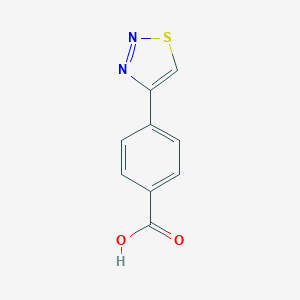
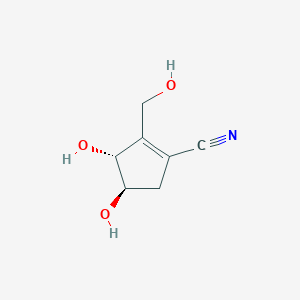
![Ethyl 2-[2-[(4-chlorophenyl)sulfonylmethyl]phenoxy]acetate](/img/structure/B66488.png)
